h-NTPDase-IN-4 h-NTPDase-IN-4
Brand Name: Vulcanchem
CAS No.:
VCID: VC14593218
InChI: InChI=1S/C22H8F12N2S/c23-19(24,25)11-1-9(2-12(5-11)20(26,27)28)15-7-37-18-16(35-8-36-17(15)18)10-3-13(21(29,30)31)6-14(4-10)22(32,33)34/h1-8H
SMILES:
Molecular Formula: C22H8F12N2S
Molecular Weight: 560.4 g/mol

h-NTPDase-IN-4

CAS No.:

Cat. No.: VC14593218

Molecular Formula: C22H8F12N2S

Molecular Weight: 560.4 g/mol

* For research use only. Not for human or veterinary use.

h-NTPDase-IN-4 -

Specification

Molecular Formula C22H8F12N2S
Molecular Weight 560.4 g/mol
IUPAC Name 4,7-bis[3,5-bis(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C22H8F12N2S/c23-19(24,25)11-1-9(2-12(5-11)20(26,27)28)15-7-37-18-16(35-8-36-17(15)18)10-3-13(21(29,30)31)6-14(4-10)22(32,33)34/h1-8H
Standard InChI Key TYDAPAGFPMDHHZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC3=C2N=CN=C3C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Introduction

Biochemical Context of NTPDases and Therapeutic Targeting

The NTPDase Enzyme Family

Chemical and Pharmacological Profile of h-NTPDase-IN-4

Structural Characteristics

h-NTPDase-IN-4 belongs to a class of fluorinated anthraquinone derivatives optimized for NTPDase inhibition. Key structural features include:

  • A central anthraquinone core substituted with trifluoromethyl groups.

  • A sulfonate moiety enhancing solubility in polar solvents like DMF (56.04 mg/mL) .

  • A thioether linkage contributing to membrane permeability.

Table 1: Physicochemical Properties of h-NTPDase-IN-4

PropertyValue
Molecular FormulaC₂₂H₈F₁₂N₂S
Molecular Weight560.36 g/mol
CAS Number2939933-09-0
Solubility (DMF)56.04 mg/mL (100 mM)
Storage Conditions-20°C, shipped with blue ice

Inhibitory Potency Across NTPDase Isoforms

h-NTPDase-IN-4 exhibits a unique pan-inhibitory profile, with varying IC₅₀ values across isoforms:

Table 2: IC₅₀ Values of h-NTPDase-IN-4 for Human NTPDases

NTPDase IsoformIC₅₀ (μM)
NTPDase13.58
NTPDase210.21
NTPDase30.13
NTPDase813.57

The submicromolar potency against NTPDase3 suggests high affinity for this isoform, potentially due to structural complementarity with its active site .

Mechanism of Action and Selectivity

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